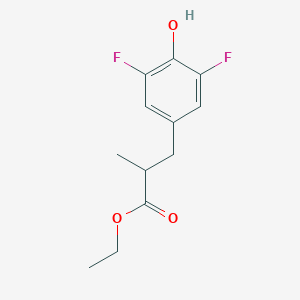
Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate
Übersicht
Beschreibung
The compound seems to be a derivative of (3,5-Difluoro-4-hydroxyphenyl)(oxo)acetic acid . This compound has a molecular formula of C8H4F2O4 and an average mass of 202.112 Da .
Molecular Structure Analysis
The molecular structure of the related compound (3,5-Difluoro-4-hydroxyphenyl)(oxo)acetic acid has been analyzed . It has 4 H-bond acceptors, 2 H-bond donors, and 2 freely rotating bonds .Physical and Chemical Properties Analysis
The related compound (3,5-Difluoro-4-hydroxyphenyl)(oxo)acetic acid has a density of 1.7±0.1 g/cm3, a boiling point of 334.2±42.0 °C at 760 mmHg, and a flash point of 155.9±27.9 °C .Wissenschaftliche Forschungsanwendungen
Radical Reactions and Adduct Formation
Research into the reactivity of fluorinated compounds such as Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate has shown that these molecules can form 1:1 adducts with cyclic ethers under free radical conditions. This behavior suggests applications in synthetic chemistry for the construction of complex molecules, with the fluorine atoms influencing the reactivity and stability of the intermediates (Bumgardner & Burgess, 2000).
Liquid Crystalline Polysiloxanes
The synthesis and characterization of fluorinated monomers, including those related to this compound, have paved the way for the development of side chain liquid crystalline polysiloxanes. These materials exhibit smectogenic properties, which are highly valuable in the creation of advanced materials for displays and other optical applications (Bracon et al., 2000).
Fluorinated Building Blocks
The compound has also been explored as a precursor for the synthesis of novel fluorinated building blocks, such as 3-fluorofuran-2(5H)-ones. These building blocks are crucial for developing new pharmaceuticals and agrochemicals due to their unique reactivity and the biological relevance of fluorinated motifs (Pomeisl et al., 2007).
Enantioselective Hydrogenation
The enantioselective hydrogenation of related ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate demonstrates the potential of fluorinated compounds in asymmetric synthesis. This process results in high enantiomeric excesses, highlighting the role of fluorine in controlling stereochemistry in synthetic organic chemistry (Meng, Zhu, & Zhang, 2008).
Peptidyl Fluorinated Intermediates
This compound-related compounds have been utilized in the synthesis of peptidyl fluorinated intermediates, serving as potential inhibitors for biological processes. The incorporation of fluorine into peptides can enhance their stability, bioavailability, and binding affinity, making this approach valuable in medicinal chemistry (Angelastro et al., 1992).
Wirkmechanismus
Target of Action
A compound with a similar structure, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (dfhbi), is known to be a synthetic analog of the gfp fluorophore . It is used in various biochemical studies .
Mode of Action
Dfhbi, a structurally similar compound, fluoresces when it is fixed in a planar conformation
Biochemical Pathways
Dfhbi, a structurally similar compound, is known to be used in various biochemical studies
Pharmacokinetics
A structurally similar compound, 3,5-difluoro-4-methoxyphenylacetic acid, is reported to have high gi absorption and is bbb permeant
Result of Action
A structurally similar compound, 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one, is reported to have remarkable anticancer activity on hela cell lines
Action Environment
Dfhbi, a structurally similar compound, is reported to be stable in the dark for 2 years at -20 ºc
Eigenschaften
IUPAC Name |
ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c1-3-17-12(16)7(2)4-8-5-9(13)11(15)10(14)6-8/h5-7,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZNQKBGCOTNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC(=C(C(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)
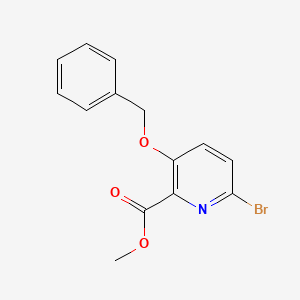
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
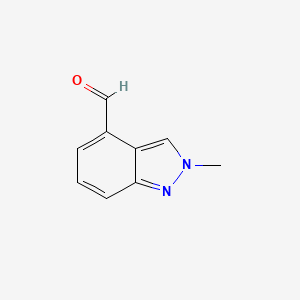
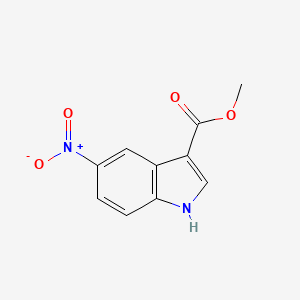
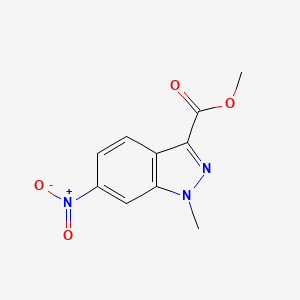
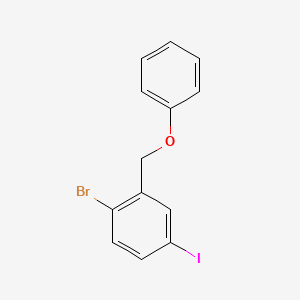
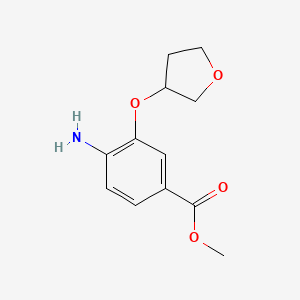
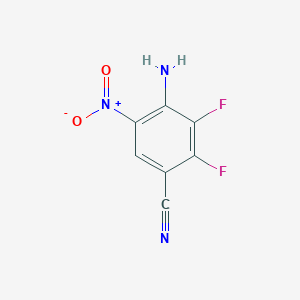
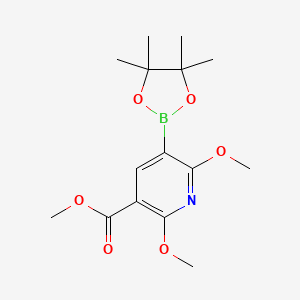
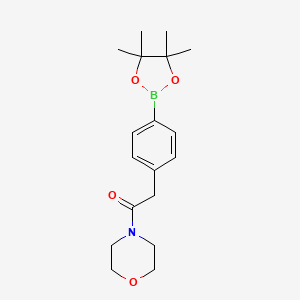
![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1397838.png)

![2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1397841.png)
